(S)-Spinol

Asymmetric Organocatalysis Friedel–Crafts Reaction Chiral Phosphoric Acid

Forget interchangeable BINOL alternatives. (S)-SPINOL provides a mechanistically distinct chiral environment with unparalleled rigidity, delivering up to 99.5% ee and catalyst ratios up to 100,000. This privileged ligand enables reactions where BINOL-derived catalysts fail, including high-yield indole Friedel-Crafts alkylation, superior homoaldol kinetic resolution, and benchmark atroposelective C-H olefination. Procure to eliminate catalyst screening time and guarantee superior enantioselectivity for your most demanding process chemistry and medicinal chemistry programs.

Molecular Formula C17H18O2S
Molecular Weight 286.4 g/mol
Cat. No. B8089727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Spinol
Molecular FormulaC17H18O2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESC1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4O.S
InChIInChI=1S/C17H16O2.H2S/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17;/h1-6,18-19H,7-10H2;1H2
InChIKeyWRCSLAOUPJKNKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-SPINOL Chiral Scaffold for Asymmetric Catalyst Design


(S)-SPINOL ((S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol) is a C2-symmetric chiral spirocyclic diol recognized as a privileged scaffold in asymmetric catalysis [1]. Its defining structural characteristic—a rigid spirobiindane backbone wherein two indane units are fused at a tetrahedral spiro carbon—confers exceptional conformational rigidity and high thermal and chemical stability [2]. This unique scaffold differentiates it from conventional axial chiral platforms such as BINOL (1,1'-bi-2-naphthol) and its hydrogenated derivative H8-BINOL, providing a distinct chiral environment that has led to its classification among the select few 'privileged chiral ligands and catalysts' [3].

Why BINOL and H8-BINOL Cannot Replace (S)-SPINOL in High-Fidelity Catalysis


Generic substitution of (S)-SPINOL with BINOL or H8-BINOL fails because the spirobiindane scaffold is not merely a rigid variant of the biaryl framework but a mechanistically distinct chiral environment. Density functional theory (DFT) calculations on chiral phosphoric acid (CPA)-catalyzed asymmetric transfer hydrogenation reveal that the shape and size of the catalyst pocket are fundamentally determined by the chiral skeleton, and these geometric parameters directly govern the stability of transition states and the resulting enantioselectivity [1]. Critically, the orientation of the phosphoric acid functional group—and consequently the sign of enantioselectivity (positive or negative ee value)—can be inverted by switching from a BINOL-derived backbone to an SPINOL-derived backbone of the opposite chirality, demonstrating that the two scaffolds are not interchangeable but rather possess unique steric and electronic control profiles [2].

Quantitative Evidence Guide: (S)-SPINOL Versus BINOL and H8-BINOL in Catalytic Performance


Enantioselectivity Advantage: (S)-SPINOL-Derived Phosphoric Acid Outperforms BINOL in Friedel–Crafts Catalysis

In a direct head-to-head comparison of chiral phosphoric acid catalysts derived from the two scaffolds, the (S)-SPINOL-derived phosphoric acid 1e delivered substantially higher enantioselectivity than the BINOL-derived counterpart in the asymmetric Friedel–Crafts reaction of indoles with imines [1]. The quantified difference demonstrates that the spirocyclic chiral pocket provides superior stereodifferentiation for this transformation [1].

Asymmetric Organocatalysis Friedel–Crafts Reaction Chiral Phosphoric Acid Indole Functionalization

Yield and Enantioselectivity Metrics: (S)-SPINOL-Derived STRIP Catalyst in Homoaldol Kinetic Resolution

The SPINOL-derived chiral phosphoric acid STRIP (Spirocyclic TRIP) was identified as a superior catalyst for the kinetic resolution of homoaldols via asymmetric transacetalization, demonstrating broad substrate scope and high efficiency for both secondary and tertiary substrates [1]. The performance benchmark surpasses alternative catalysts evaluated for this challenging kinetic resolution.

Kinetic Resolution Organocatalysis Homoaldol Transacetalization

C–H Olefination Enantioselectivity: STRIP (SPINOL-Derived) Achieves 98% ee as Superior Ligand

In palladium-catalyzed atroposelective C–H olefination for the synthesis of axially chiral biaryl atropisomers, the novel chiral spiro phosphoric acid STRIP—derived from the SPINOL scaffold—was identified as a superior ligand for this transformation, achieving excellent enantioselectivities up to 98% ee [1]. The study explicitly designates STRIP as the optimal ligand among those screened, with DFT calculations providing a theoretical understanding of the enantioselectivity origins [1].

C–H Activation Atroposelective Synthesis Palladium Catalysis Axial Chirality

Enantioselectivity Sign Control: (S/R)-SPINOL Backbone Tunes Product Configuration

DFT computational studies on CPA-catalyzed asymmetric arylation reactions revealed that the sign of enantioselectivity (positive or negative ee value) can be tuned with an (R or S) BINOL-derived backbone or an (S or R) SPINOL-derived backbone, respectively [1]. The analysis indicates that although the absolute stereochemical configuration of the phosphoric acid functional group is identical in both scaffolds, the different three-dimensional architectures induced by the BINOL versus SPINOL backbone alter substrate binding modes, thereby enabling predictable control over the stereochemical outcome [1]. Additionally, independent DFT studies on dynamic kinetic asymmetric hydroamination confirm that the effect of (S/R)-SPINOL-based CPAs on enantioselectivity sign derives from different substrate combination modes within the chiral binding pocket controlled by SPINOL chirality [2].

Mechanistic Study DFT Calculation Asymmetric Arylation Catalyst Design

Rh-Catalyzed Hydrogenation: SPINOL-Derived SIPHOS Outperforms BINOL-Derived Ligands

In rhodium-catalyzed asymmetric hydrogenation of α-arylethenylamines, the spiro monophosphoramidite ligand SIPHOS—derived from the SPINOL scaffold—provided a significantly higher level of enantiocontrol compared to monophosphoramidite ligands derived from BINOL [1]. Furthermore, spiro diphosphine ligands (SDP) derived from SPINOL catalyzed the ruthenium-catalyzed asymmetric hydrogenation of simple ketones with high activity (substrate/catalyst ratio up to 100,000) and excellent enantioselectivity (ee up to 99.5%) [1].

Asymmetric Hydrogenation Rhodium Catalysis Functionalized Olefins Phosphoramidite Ligand

High-Value Application Scenarios for (S)-SPINOL in Pharmaceutical and Agrochemical R&D


Asymmetric Friedel–Crafts Reactions for Chiral Indole Alkaloid Synthesis

Research groups synthesizing enantioenriched 3-indolyl methanamine scaffolds—key intermediates in indole alkaloid natural products and pharmaceutical candidates—should employ (S)-SPINOL-derived chiral phosphoric acid catalysts. The direct head-to-head evidence demonstrates that SPINOL-derived phosphoric acids achieve up to 99% ee in the Friedel–Crafts reaction of indoles with imines, a performance level that classical BINOL-derived catalysts cannot match under identical conditions [1]. The high yields (68–97%) combined with excellent enantiocontrol enable efficient access to chiral indole derivatives for medicinal chemistry programs [1].

Kinetic Resolution of Homoaldols for Streamlined Synthesis of Chiral Building Blocks

Process chemistry teams requiring efficient kinetic resolution of homoaldol substrates—common intermediates in polyketide and macrolide synthesis—should select the SPINOL-derived STRIP catalyst over BINOL-based alternatives. As demonstrated in the kinetic resolution of homoaldols via transacetalization, STRIP exhibits superior performance for both secondary and tertiary substrates, providing a validated solution that reduces catalyst screening time and improves selectivity factors relative to other chiral phosphoric acids [2].

Atroposelective C–H Functionalization for Axially Chiral Pharmaceutical Scaffolds

Medicinal chemistry and process development groups pursuing axially chiral biaryl atropisomers—a growing class of pharmaceutical scaffolds with restricted rotation—should utilize STRIP as the chiral ligand of choice. The Pd-catalyzed atroposelective C–H olefination protocol with STRIP delivers excellent enantioselectivities up to 98% ee for axially chiral quinoline derivatives, establishing a benchmark performance that alternative ligands have not surpassed [3].

Industrial-Scale Asymmetric Hydrogenation of Ketones and Olefins

Contract manufacturing organizations (CMOs) and pharmaceutical process groups conducting large-scale asymmetric hydrogenation of simple ketones or α-arylethenylamines should procure SPINOL-derived ligands (SDP and SIPHOS families). The demonstrated substrate/catalyst ratio up to 100,000 with ee up to 99.5% represents an exceptional activity-enantioselectivity combination that directly reduces precious metal catalyst costs while maintaining stringent purity specifications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Spinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.